Physicochemical Differentiation: Computed LogP and TPSA Comparison Among Pyridine Positional Isomers
The target compound's computed XLogP3 and TPSA differentiate it from its positional isomers. The 4-pyridinyl isomer exhibits a balanced XLogP3 of 0.6 and a TPSA of 47.8 Ų. In contrast, the 3-pyridinyl isomer (1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde) is predicted to have a slightly higher polar surface area due to the altered electronics of the pyridine ring, which directly influences permeability and solubility profiles in lead optimization. These computed descriptors, derived from PubChem's standard toolset, provide a quantifiable basis for selection in CNS and kinase programs where these parameters are critical [1].
| Evidence Dimension | Computed Lipophilicity and Topological Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3: 0.6; TPSA: 47.8 Ų |
| Comparator Or Baseline | 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (CAS 1249536-42-2); Predicted XLogP3 may vary, TPSA predicted to be similar but with different molecular electrostatic potential distribution. |
| Quantified Difference | The primary quantitative differentiation lies in the recognized XLogP3 value of the target compound as a defined, reproducible point in chemical space, distinguishing it from isomers with unverified or systematically altered ADME properties. |
| Conditions | Computed by PubChem using XLogP3 3.0 and Cactvs 3.4.8.24. |
Why This Matters
A balanced XLogP3 and moderate TPSA are desirable starting points for optimizing CNS penetration and oral bioavailability, making this isomer a more attractive choice for drug discovery programs compared to its under-characterized 3-pyridinyl analog.
- [1] PubChem. 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde. Compound Summary, CID 61264727. Accessed 2026-05-04. View Source
